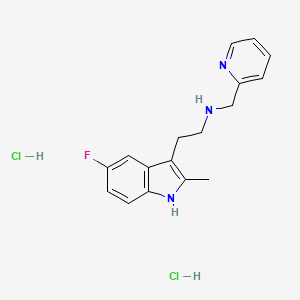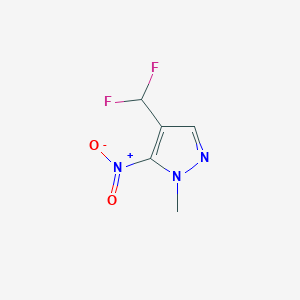![molecular formula C24H15ClF2N2O2S B2770635 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892299-91-1](/img/no-structure.png)
1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H15ClF2N2O2S and its molecular weight is 468.9. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of pyrimidine derivatives, including those similar to the specified compound, involve complex chemical reactions aimed at producing compounds with potential biological activities. For example, Rauf et al. (2010) discussed the preparation and urease inhibition activity of substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones, showcasing their methodology in synthesizing these compounds and evaluating their biological activity (Rauf et al., 2010).
Biological Activities and Applications
Various studies have synthesized novel pyrimidine derivatives to explore their biological activities. For instance, Gorle et al. (2016) prepared a series of pyrimidine-linked morpholinophenyl derivatives and evaluated their larvicidal activity, providing insights into their potential use as pest control agents (Gorle et al., 2016).
The exploration of pyrimidine derivatives as inhibitors of specific enzymes or receptors is a common theme in pharmaceutical research. Wunder et al. (2005) characterized a potent and selective inhibitor of phosphodiesterase 9 (PDE9), highlighting the therapeutic potential of these compounds in the treatment of diseases like Alzheimer's (Wunder et al., 2005).
Herbicidal Activities
- The compound and its analogues have also been investigated for their herbicidal activities. Huazheng (2013) synthesized 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds and evaluated their efficacy against Brassica napus, demonstrating the agricultural applications of these chemicals (Huazheng, 2013).
Structural and Computational Studies
- Structural and computational studies are essential for understanding the properties and potential applications of pyrimidine derivatives. Ashraf et al. (2019) reported on the synthesis and structural analysis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives, using spectral techniques and computational methods to elucidate their structures and properties (Ashraf et al., 2019).
properties
CAS RN |
892299-91-1 |
|---|---|
Product Name |
1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Molecular Formula |
C24H15ClF2N2O2S |
Molecular Weight |
468.9 |
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3-(3-fluoro-4-methylphenyl)-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H15ClF2N2O2S/c1-13-6-9-16(11-19(13)27)29-23(30)22-21(17-4-2-3-5-20(17)32-22)28(24(29)31)12-14-7-8-15(26)10-18(14)25/h2-11H,12H2,1H3 |
InChI Key |
HGGAGHSRTVVMSJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=C(C=C(C=C5)F)Cl)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclopropylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2770553.png)
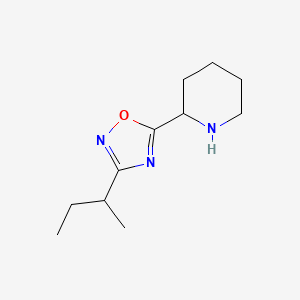
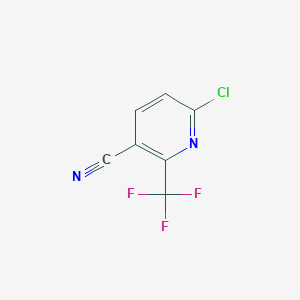
![4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2770557.png)
![N-(4-fluorophenyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2770559.png)
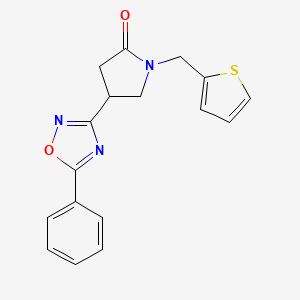
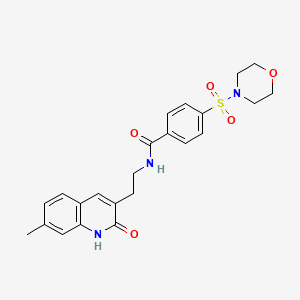

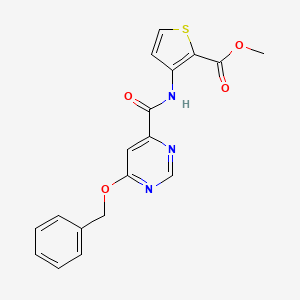
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-fluorobenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2770567.png)
![2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2770569.png)

